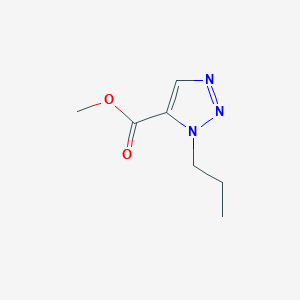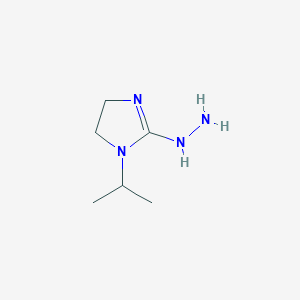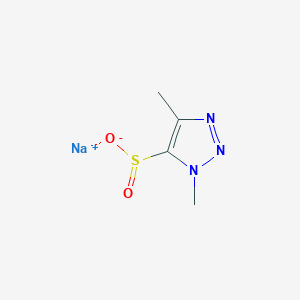
sodium dimethyl-1H-1,2,3-triazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is an organic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate can be synthesized through a series of reactions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with sulfur dioxide and sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, altering their activity. This interaction can inhibit enzyme function or stabilize certain molecular structures, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole variant with different substitution patterns.
1,4-Dimethyl-1H-1,2,3-triazole: A closely related compound without the sulfinate group.
Uniqueness
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Eigenschaften
Molekularformel |
C4H6N3NaO2S |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
sodium;3,5-dimethyltriazole-4-sulfinate |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-3-4(10(8)9)7(2)6-5-3;/h1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ZKZIBNUNXLECAK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N(N=N1)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






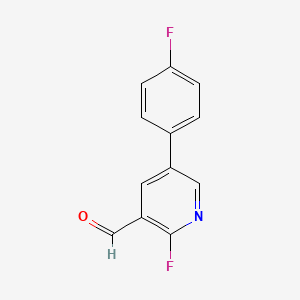
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
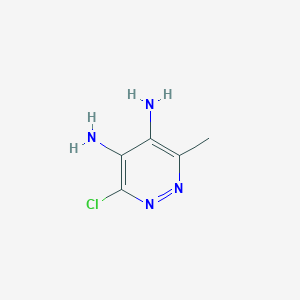
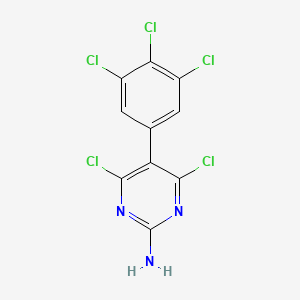
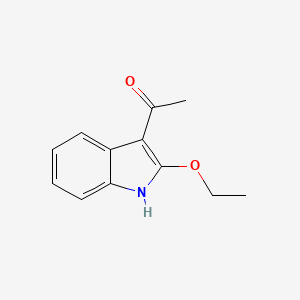
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
